molecular formula C13H17NO3 B11011632 (2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

Cat. No.: B11011632
M. Wt: 235.28 g/mol
InChI Key: ZQFRKTYYMFXRIT-SOFGYWHQSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an N-ethylprop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C13H17NO3/c1-4-14-13(15)8-6-10-5-7-11(16-2)12(9-10)17-3/h5-9H,4H2,1-3H3,(H,14,15)/b8-6+

InChI Key

ZQFRKTYYMFXRIT-SOFGYWHQSA-N

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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